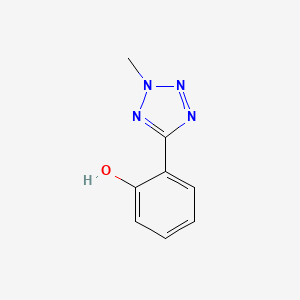

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol

Overview

Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol, also known as 4-DATFP, is a trifluoromethylpyridin-2-yl phenol derivative that has been widely studied in recent years due to its potential applications in various scientific fields. This compound has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidative, antifungal, and anti-cancer activities. In addition, 4-DATFP has been studied for its potential use as a drug candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.

Scientific Research Applications

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols. This reaction mechanism involves the direct formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, demonstrating the catalytic efficiency of DMAP·HCl in base-free conditions (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Reactivity

A series of 6-substituted-2,4-dimethyl-3-pyridinols, structurally related to the compound , have been synthesized and studied for their interesting antioxidant properties. The synthesis process involved aryl bromide-to-alcohol conversion, highlighting the potential of such pyridinols as effective phenolic chain-breaking antioxidants (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Surface Plasmon Resonance Spectroscopy

4-(Dimethylamino)pyridine has been employed to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application utilized in situ surface plasmon resonance spectroscopy, demonstrating the compound’s capability to act as an effective adhesion layer for weak and strong polyelectrolytes (Gandubert & Lennox, 2006).

Electrospinning and Functionalization

Ethyl(hydroxyethyl)cellulose has been modified with derivatives including 4- [4-(dimethylamino)styryl]pyridine, a relative of the target compound. These modifications facilitated electrospinning with poly(methyl methacrylate), resulting in nanofibers with potential applications in fluorescent sensing and water detection (Dreyer, Stock, Nandi, Bellettini, & Machado, 2020).

Enantioselective Synthesis

Enantiomerically pure derivatives of 4-(dimethylamino)pyridines, akin to the compound in focus, have been synthesized through chemoenzymatic routes. These derivatives show potential as enantioselective nucleophilic catalysts in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).

properties

IUPAC Name |

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c1-19(2)13-8-10(14(15,16)17)7-12(18-13)9-3-5-11(20)6-4-9/h3-8,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPYJVNGDOPVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

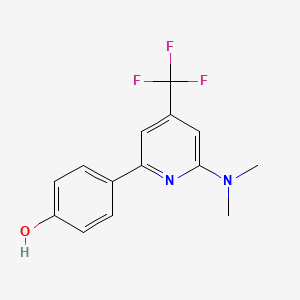

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)

![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)

![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)